molecular formula C9H8N2S3 B439600 1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione CAS No. 351005-64-6

1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione

Cat. No.: B439600
CAS No.: 351005-64-6
M. Wt: 240.4g/mol
InChI Key: HYQVUVNPPYQSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione is a useful research compound. Its molecular formula is C9H8N2S3 and its molecular weight is 240.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

351005-64-6

Molecular Formula

C9H8N2S3

Molecular Weight

240.4g/mol

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dithione

InChI

InChI=1S/C9H8N2S3/c12-7-6-4-2-1-3-5(4)14-8(6)11-9(13)10-7/h1-3H2,(H2,10,11,12,13)

InChI Key

HYQVUVNPPYQSDC-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC3=C2C(=S)NC(=S)N3

Isomeric SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)S)S

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)S)S

Origin of Product

United States

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